Silmitasertib (CX-4945; CAS 1009820-21-6) is a highly potent, orally bioavailable, ATP-competitive small molecule inhibitor of Casein Kinase 2 (CK2). Distinct from early-generation halogenated benzimidazoles, Silmitasertib features a benzo[c][2,6]naphthyridine-8-carboxylic acid core that confers exceptional target affinity and structural stability[1]. As the first CK2 inhibitor to advance to clinical trials, it has become the definitive benchmark for procurement in oncology, neurobiology, and virology research [1]. Its established pharmacokinetic profile, high solubility in both DMSO and aqueous buffers (as a sodium salt), and broad cross-species validation make it the premier choice for laboratories requiring scalable, reproducible transition from in vitro assays to in vivo models .
Relying on first-generation CK2 inhibitors like TBB (4,5,6,7-tetrabromobenzotriazole) or DMAT introduces severe limitations in both assay reliability and in vivo translation. TBB and DMAT exhibit relatively weak potency and poor kinase selectivity, often inhibiting multiple off-target kinases at standard working concentrations[1]. Furthermore, these legacy compounds suffer from low aqueous solubility and rapid metabolic clearance, rendering them unsuitable for oral dosing in animal models [2]. Procuring Silmitasertib eliminates these bottlenecks by providing sub-nanomolar potency, a highly characterized selectivity profile, and validated oral bioavailability, ensuring that downstream experimental data is robust and translationally relevant [2].
Silmitasertib demonstrates profound ATP-competitive inhibition of CK2α/α' with an IC50 of 1 nM and a Ki of 0.38 nM [REFS-1, REFS-3]. In direct biochemical comparisons, it significantly outperforms the improved legacy derivative DMAT, which possesses a weaker Ki of 40 nM[1].
| Evidence Dimension | In vitro CK2 inhibitory potency (Ki and IC50) |
| Target Compound Data | Silmitasertib: IC50 = 1 nM, Ki = 0.38 nM |
| Comparator Or Baseline | DMAT: Ki = 40 nM |
| Quantified Difference | >100-fold higher target affinity for Silmitasertib |
| Conditions | Recombinant human CK2 kinase inhibition assays |
Enables ultra-low dosing in cellular assays, drastically reducing material consumption and minimizing the risk of off-target toxicity.
Silmitasertib exhibits a highly refined selectivity profile compared to early-generation inhibitors. When tested against a panel of 235 kinases at 500 nM, it affected only a narrow subset of the kinome [2]. In contrast, 10 µM concentrations of DMAT and TBB inhibited >90% of activity in 10 and 8 off-target kinases, respectively[1].
| Evidence Dimension | Kinase selectivity (off-target inhibition) |
| Target Compound Data | Silmitasertib: Highly selective at 500 nM |
| Comparator Or Baseline | DMAT/TBB: Broad off-target inhibition at 10 µM (8-10 kinases inhibited >90%) |
| Quantified Difference | Superior kinome specificity for Silmitasertib |
| Conditions | High-throughput kinome screening panels |
Ensures that phenotypic results in cell-based assays are definitively driven by CK2 inhibition rather than confounding off-target effects.
Unlike TBB and DMAT, which are severely limited by poor metabolic stability in vivo, Silmitasertib was explicitly optimized for systemic administration. It demonstrates 20-51% oral bioavailability across multiple species, maintaining prolonged plasma concentrations sufficient to suppress CK2-mediated signaling in xenograft models [1].
| Evidence Dimension | Oral bioavailability and metabolic stability |
| Target Compound Data | Silmitasertib: 20-51% oral bioavailability |
| Comparator Or Baseline | Legacy halogenated benzimidazoles: Poor metabolic stability, unsuitable for oral dosing |
| Quantified Difference | Silmitasertib enables direct oral administration, whereas legacy compounds fail in vivo |
| Conditions | Cross-species pharmacokinetic profiling (mice, rats, dogs) |
Allows researchers to seamlessly transition from in vitro screening to in vivo efficacy models using the exact same compound and formulation.
The presence of a free carboxylic acid in Silmitasertib allows for the generation of highly soluble salt forms. Silmitasertib sodium achieves aqueous solubility up to 37.18 mg/mL (100 mM) . This is a stark contrast to polyhalogenated benzimidazoles like TBB and DMAT, which are highly lipophilic and require strict organic solvent handling[1].
| Evidence Dimension | Maximum aqueous solubility |
| Target Compound Data | Silmitasertib (sodium salt): ~37.18 mg/mL (100 mM) in water |
| Comparator Or Baseline | TBB/DMAT: Highly hydrophobic, requiring DMSO/ethanol |
| Quantified Difference | Orders of magnitude higher aqueous solubility for Silmitasertib salts |
| Conditions | Standard laboratory solvent dissolution at room temperature |
Simplifies the preparation of aqueous dosing vehicles for animal studies and prevents compound precipitation during extended cell culture assays.
Due to its validated 20-51% oral bioavailability and sub-nanomolar potency, Silmitasertib is the definitive choice for in vivo oncology studies targeting CK2-driven pathways (e.g., PI3K/Akt/mTOR) [1]. It reliably suppresses tumor growth in xenograft models without the severe toxicity and formulation challenges associated with TBB or DMAT [1].
Silmitasertib's high purity and precise kinase selectivity make it an ideal component in defined chemical cocktails for the rapid generation of human chemically induced pluripotent stem cells (hCiPSCs) . Its solubility ensures consistent media concentrations, avoiding the reproducibility issues caused by lipophilic legacy inhibitors .
For laboratories mapping complex phosphorylation networks, Silmitasertib provides a clean pharmacological tool to isolate CK2-specific events [1]. Its minimal off-target profile at low nanomolar concentrations prevents the confounding data artifacts frequently generated by the broad-spectrum inhibition of DMAT or Emodin [1].